Home > Products > Screening Compounds P144154 > 6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid
6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid - 1427082-16-3

6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid

Catalog Number: EVT-1725079
CAS Number: 1427082-16-3
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid

    Compound Description: 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid is a novel imidazo[1,2-a]pyridine derivative synthesized via the cyclization of 2-aminopyridin-3-ol with bromopyruvic acid. This compound serves as a key intermediate for the synthesis of various amides by coupling it with amino acid derivatives through its active ester intermediate.

Ethyl 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylate

    Compound Description: Ethyl 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylate is another novel imidazo[1,2-a]pyridine derivative prepared by cyclization of 2-aminopyridin-3-ol with ethyl bromopyruvate. The compound is further modified by O-protection and subsequent transformation into hydrazide, acyl azide, and amide derivatives.

Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate

    Compound Description: Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate is a compound with two independent molecules in its asymmetric unit linked by N—H⋯O and C—H⋯O hydrogen bonds. It exhibits a nearly planar fused ring system.

8-((4-(Cyclopentanecarbonyl)-3-methylpiperazin-1-yl)methyl)-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide (Compound 10)

    Compound Description: Compound 10 is a triazolo- or imidazolopyridine derivative designed as a retinoic-acid-related orphan receptor γt (RORγt) inverse agonist. It exhibits good pharmacological potency in both biochemical and cell-based assays. Additionally, it possesses favorable physicochemical properties, including low to medium plasma protein binding across species. Compound 10 has demonstrated in vivo activity in a rodent pharmacokinetic/pharmacodynamic model, effectively reducing IL-17 cytokine production in ex vivo antigen recall assays after oral administration.

8-((4-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-3-methylpiperazin-1-yl)methyl)-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide (Compound 33)

    Compound Description: Similar to Compound 10, Compound 33 is another triazolo- or imidazolopyridine derivative designed as a RORγt inverse agonist. It exhibits good pharmacological potency in biochemical and cell-based assays and possesses favorable physicochemical properties, including low to medium plasma protein binding across species. In a rodent pharmacokinetic/pharmacodynamic model, Compound 33 demonstrated in vivo activity after oral administration, lowering IL-17 cytokine production in ex vivo antigen recall assays.

Overview

6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic aromatic compound belonging to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes both a pyridine ring and an imidazole ring. The presence of a carboxylic acid group at the 8-position contributes to its unique chemical properties and potential biological activities. Its molecular formula is C9H8N2O2C_9H_8N_2O_2, and it has garnered attention for its implications in medicinal chemistry, particularly in the context of antimicrobial and anticancer research.

Source and Classification

6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid can be sourced from various chemical databases such as PubChem and BenchChem, which provide detailed information regarding its synthesis, properties, and applications. It is classified under heterocyclic compounds, specifically within the imidazo[1,2-a]pyridine category. This classification is significant due to the compound's structural features that influence its reactivity and biological activity.

Synthesis Analysis

Methods

The synthesis of 6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid typically involves several steps:

  1. Starting Materials: The synthesis often begins with readily available starting materials such as 2-aminopyridines and various carboxylic acids.
  2. Condensation Reactions: A common method includes the condensation of 2-aminopyridine with appropriate carboxylic acid derivatives under acidic conditions.
  3. Cyclization: Following condensation, cyclization reactions are conducted to form the imidazo[1,2-a]pyridine framework.
  4. Functional Group Modifications: Subsequent modifications may be performed to introduce or alter functional groups on the resulting compound.

Technical Details

Recent advancements in synthetic methodologies include iron-catalyzed reactions and copper-catalyzed oxidative processes that allow for high yields of substituted imidazo[1,2-a]pyridines under mild conditions. These methods enhance the efficiency and scalability of producing this compound for research and industrial applications .

Molecular Structure Analysis

Structure

The molecular structure of 6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid features:

  • Bicyclic Framework: Comprising an imidazole ring fused with a pyridine ring.
  • Carboxylic Acid Group: Located at the 8-position of the pyridine ring.

Data

  • Molecular Formula: C9H8N2O2C_9H_8N_2O_2
  • Molecular Weight: Approximately 176.17 g/mol
  • Canonical SMILES: CC1=CN2C=C(N=C2C(=C1)C(=O)O)
  • InChI Key: YKIKIYMNJMODOG-UHFFFAOYSA-N

These structural characteristics are essential for understanding the compound's reactivity and potential interactions in biological systems.

Chemical Reactions Analysis

6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Can be oxidized to form more complex derivatives.
  • Reduction: Reduction reactions can modify functional groups within the molecule.
  • Substitution Reactions: The presence of reactive sites allows for substitution reactions that can introduce new substituents .

These reactions are crucial for the functionalization of the compound for specific applications in medicinal chemistry.

Mechanism of Action

The mechanism of action for 6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid primarily involves its interaction with biological targets:

  • Antimicrobial Activity: It has shown potential as an antimicrobial agent against various pathogens by disrupting cellular processes.
  • Anticancer Properties: The compound may inhibit specific pathways involved in cancer cell proliferation through mechanisms that are still being elucidated .

Research into its precise mechanisms continues to reveal insights into how structural modifications can enhance its efficacy against target diseases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in polar solvents like water and methanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Exhibits reactivity typical of carboxylic acids and heterocyclic compounds.

Relevant analyses include spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), which confirm structural integrity and purity during synthesis.

Applications

6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid has several scientific uses:

  • Medicinal Chemistry: Investigated for its potential applications in developing new antimicrobial agents and anticancer drugs.
  • Biological Research: Used as a building block in synthesizing more complex molecules for studying biological pathways.
  • Pharmaceutical Industry: Explored for its therapeutic potential in treating diseases like tuberculosis and various cancers .

This compound represents a significant area of interest due to its diverse applications across multiple fields of research.

Pharmacological Applications of 6-Methylimidazo[1,2-a]pyridine-8-carboxylic Acid Derivatives

Antitubercular Activity Targeting Mycobacterial Energy Metabolism

Inhibition of Cytochrome bc1 Complex (QcrB) in Mycobacterium tuberculosis

Derivatives of 6-methylimidazo[1,2-a]pyridine-8-carboxylic acid demonstrate potent activity against Mycobacterium tuberculosis (Mtb) by specifically inhibiting the QcrB subunit of the cytochrome bc1 complex, a critical component of the oxidative phosphorylation (OxPhos) pathway. This molecular target is essential for mycobacterial ATP synthesis and survival, as QcrB facilitates electron transfer to generate the proton motive force required for energy production. The structural similarity of these derivatives to clinical candidate telacebec (Q203)—an imidazo[1,2-a]pyridine amide currently in Phase II trials—enables nanomolar-scale disruption of cytochrome bcc oxidase activity. This inhibition depletes cellular energy reserves and causes bacterial death [3]. Modifications at the C6 position (e.g., methyl group) enhance target binding affinity and metabolic stability, positioning this scaffold as a cornerstone for novel antitubercular agents [3] [6].

Efficacy Against Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Strains

6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid derivatives exhibit exceptional activity against drug-resistant tuberculosis strains. Minimum inhibitory concentrations (MIC90) for lead compounds range from 0.006 μM to 0.14 μM against MDR-TB and XDR-TB clinical isolates, surpassing first-line agents like isoniazid. This potency stems from the novel mechanism of action (QcrB inhibition), which circumvents conventional resistance pathways associated with cell wall synthesis or DNA replication. Crucially, these derivatives maintain efficacy in non-replicating Mtb populations, which often persist in latent infections and resist standard chemotherapy [3].

Table 1: Antitubercular Activity of Key Derivatives Against Drug-Resistant Mtb

Derivative StructureMIC90 vs MDR-TB (μM)MIC90 vs XDR-TB (μM)
2,7-Dimethyl-IPA-carboxamide0.07–2.20.07–0.14
Bulky biaryl ether analogue≤0.006≤0.006
Telacebec (Q203)0.0020.003

Synergistic Effects with First-Line Anti-TB Agents

Combination studies reveal synergistic interactions between 6-methylimidazo[1,2-a]pyridine-8-carboxylic acid derivatives and established anti-TB drugs. When co-administered with bedaquiline (an ATP synthase inhibitor) or pretomanid (a nitroimidazole prodrug), these derivatives enhance mycobacterial killing by simultaneously disrupting multiple nodes of the OxPhos pathway. This synergy reduces the effective dosage of individual agents, potentially mitigating toxicity risks and shortening treatment duration for drug-resistant TB from 18–24 months to 6–9 months. The carboxylic acid moiety at C8 facilitates optimal pharmacokinetic properties, ensuring sufficient tissue penetration to target pulmonary Mtb reservoirs [3] [6].

Anticancer Applications via Kinase Inhibition

Selective Targeting of PI3Kα in Solid Tumors

Structural analogs of 6-methylimidazo[1,2-a]pyridine-8-carboxylic acid function as potent and selective inhibitors of phosphoinositide 3-kinase alpha (PI3Kα), an oncogenic driver in breast, ovarian, and prostate cancers. The core scaffold binds the ATP pocket of PI3Kα, forming critical hydrogen bonds with Val851 in the hinge region and hydrophobic interactions with Tyr836 and Lys802. Introduction of meta-substituted aryl groups at C8 and morpholinyl amides at C2 optimizes target engagement, achieving IC50 values of 10–50 nM. This selectivity minimizes off-target effects against class IB PI3Kγ and other lipid kinases, reducing the risk of metabolic adverse events common to pan-PI3K inhibitors .

Role in Inducing Apoptosis and Cell Cycle Arrest in PI3Kα-Addicted Cancers

In PI3Kα-hyperactive tumor models (e.g., T47D breast cancer), derivatives like compound 35—featuring a 6-methyl group and para-carboxyphenyl at C8—induce G1 cell cycle arrest and caspase-dependent apoptosis. Flow cytometry analyses show 60–80% reduction in S-phase entry within 24 hours of treatment, correlating with suppressed phosphorylation of Akt (Ser473) and mTORC1 substrates. The methyl group at C6 enhances cellular uptake, while the carboxylic acid improves solubility, enabling intravenous administration in xenograft models. Tumor regression exceeds 70% at 10 mg/kg dosing, outperforming reference agents like PIK-75 .

Properties

CAS Number

1427082-16-3

Product Name

6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid

IUPAC Name

6-methylimidazo[1,2-a]pyridine-8-carboxylic acid

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C9H8N2O2/c1-6-4-7(9(12)13)8-10-2-3-11(8)5-6/h2-5H,1H3,(H,12,13)

InChI Key

LJWXRPLMLUTZOQ-UHFFFAOYSA-N

SMILES

CC1=CN2C=CN=C2C(=C1)C(=O)O

Canonical SMILES

CC1=CN2C=CN=C2C(=C1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.